molecular formula C9H10O3 B11052439 4-Methoxy-6-methyl-1,3-benzodioxole CAS No. 6443-70-5

4-Methoxy-6-methyl-1,3-benzodioxole

Cat. No.: B11052439
CAS No.: 6443-70-5
M. Wt: 166.17 g/mol
InChI Key: YFMBBFKIGQXWIG-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-1,3-benzodioxole is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.18 g/mol It is a derivative of 1,3-benzodioxole, featuring a methoxy group at the 4-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-1,3-benzodioxole typically involves the following steps:

    Starting Materials: The synthesis begins with catechol, which undergoes methylenation to form 1,3-benzodioxole.

    Methoxylation: The 1,3-benzodioxole is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group at the 4-position.

    Methylation: Finally, the compound is methylated at the 6-position using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

4-Methoxy-6-methyl-1,3-benzodioxole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: The parent compound without the methoxy and methyl groups.

    4-Methoxy-1,3-benzodioxole: Lacks the methyl group at the 6-position.

    6-Methyl-1,3-benzodioxole: Lacks the methoxy group at the 4-position.

Uniqueness

4-Methoxy-6-methyl-1,3-benzodioxole is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

6443-70-5

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

4-methoxy-6-methyl-1,3-benzodioxole

InChI

InChI=1S/C9H10O3/c1-6-3-7(10-2)9-8(4-6)11-5-12-9/h3-4H,5H2,1-2H3

InChI Key

YFMBBFKIGQXWIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)OCO2

Origin of Product

United States

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